N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic isoindole-1,3-dione derivative characterized by a bicyclic aromatic core fused with two ketone groups at positions 1 and 2. The 5-position of the isoindole ring is substituted with a carboxamide group linked to a 4-ethoxyphenyl moiety, while the 2-position bears a phenyl group. This compound is structurally related to phthalimide derivatives but distinguished by its ethoxyphenyl-carboxamide substitution pattern.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-18-11-9-16(10-12-18)24-21(26)15-8-13-19-20(14-15)23(28)25(22(19)27)17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYVVQRZFJXLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with phthalic anhydride to form the isoindole core, followed by further functionalization to introduce the phenyl and carboxamide groups. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an organic solvent such as acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that isoindole derivatives exhibit promising anticancer properties. N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties
The compound has shown antimicrobial activity against several bacterial strains. In vitro studies revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for the development of new antibacterial agents .
3. Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory effects, particularly against enzymes involved in cancer progression and inflammation. The inhibition of specific enzymes can help in the design of drugs targeting metabolic pathways associated with these diseases .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized in the synthesis of advanced polymer materials. Its unique chemical structure allows it to act as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength .
2. Nanomaterials Development
The compound is being explored for its role in the development of nanomaterials with specific optical and electronic properties. Its incorporation into nanostructures could lead to innovations in electronics and photonics .
Biological Research Applications
1. Drug Delivery Systems
The compound's structural features make it suitable for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy .
2. Biochemical Probes
this compound serves as a biochemical probe in research settings to study biological processes at the molecular level. Its interactions with biological macromolecules can provide insights into cellular mechanisms and disease pathways .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoindole-Dione Cores
2-(3-(((4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N-(4-dodecylphenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide (CAS 84696-86-6) Core Structure: Shares the isoindole-1,3-dione scaffold but includes a pyrazole-aminocarbonylphenyl substituent at position 2. Substituents: A 4-dodecylphenyl group replaces the 4-ethoxyphenyl in the target compound.
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid (CAS 166096-53-3)
- Core Structure : Identical isoindole-dione core but with a carboxylic acid group at position 5 instead of a carboxamide.
- Substituents : Same 4-ethoxyphenyl group at position 2.
- Implications : The carboxylic acid group may confer higher crystallinity and acidity compared to the carboxamide derivative, influencing solubility and bioavailability .
Analogues with Heterocyclic Carboxamide Moieties
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
- Core Structure : Indole ring instead of isoindole-dione.
- Substituents : 5-Fluoro substitution on the indole and a benzoylphenyl carboxamide.
- Physicochemical Data : Melting point 249–250°C; IR absorption at 1666 cm⁻¹ (amide C=O stretch).
- Implications : The fluorine atom enhances electronegativity and metabolic stability, while the benzoyl group may influence π-π stacking interactions in biological targets .
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () Core Structure: 1,2,3-Triazole ring instead of isoindole-dione. Substituents: 4-Isopropylphenyl and 5-methyl groups on the triazole; ethoxyphenyl carboxamide at position 2.
Benzimidazole and Thiazole Derivatives
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () Core Structure: Benzimidazole ring with a propyl substituent. Substituents: 3,4-Dimethoxyphenyl and 4-methoxyphenyl carboxamide.
N-(4-Ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine (Compound 3, )
- Core Structure : Thiazole linked to imidazopyridine.
- Substituents : 4-Ethoxyphenyl group shared with the target compound.
- Implications : The imidazopyridine-thiazole hybrid may confer dual pharmacological activities (e.g., antimicrobial and anti-inflammatory) .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The isoindole-dione core allows diverse substitutions, enabling tuning of electronic properties (e.g., ethoxy vs. dodecyl groups) for targeted applications .
- Biological Relevance : Carboxamide-linked aryl groups (e.g., 4-ethoxyphenyl) are recurrent in compounds with reported antibacterial and anti-inflammatory activities, suggesting a role in mediating these effects .
- Synthetic Accessibility : Condensation reactions with sodium ethoxide/DMSO () are widely applicable for carboxamide synthesis, though optimization may be needed for isoindole-dione derivatives .
Biological Activity
N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a dioxoisoindole moiety, which is known for its diverse biological activities. The chemical formula is , and its molecular weight is approximately 342.36 g/mol. The ethoxy group contributes to its lipophilicity, potentially enhancing its bioavailability.
Interaction with Proteins
Research indicates that this compound may interact with various proteins involved in cancer progression. For instance, studies have shown that similar compounds can inhibit dynamin I and II GTPase activity, which plays a crucial role in endocytosis and cellular signaling pathways . Such interactions could lead to altered cellular uptake of growth factors and nutrients, thereby inhibiting tumor growth.
Antitumor Activity
The compound has demonstrated significant antitumor activity in vitro. In a study assessing the cytotoxicity against various cancer cell lines, it was found that the compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests that it may induce apoptosis through mechanisms such as the disruption of mitochondrial function or the activation of caspases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cytotoxicity Assessment : In a study conducted on human glioblastoma U251 cells and melanoma WM793 cells, this compound exhibited potent cytotoxic effects with IC50 values significantly lower than those of standard treatments .
- Mechanistic Insights : Molecular dynamics simulations suggested that this compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis regulation . This interaction profile indicates potential for selective targeting in cancer therapy.
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of compounds similar to this compound. Modifications in the phenyl ring and substitution patterns have been shown to influence both potency and selectivity against various cancer cell lines .
Q & A
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, protection/deprotection strategies, and catalytic hydrogenation. For example:
- Stepwise synthesis : A trityl-protected intermediate (e.g., 5-nitro-1-trityl-1H-indazol-3-yl) is reacted with 4-ethoxyphenyl acetamide derivatives under palladium catalysis, followed by deprotection to yield the final compound .
- Characterization : Intermediates are validated via -NMR, -NMR, and FT-IR spectroscopy. For instance, -NMR peaks at δ 7.75–7.86 ppm (aromatic protons) and δ 12.33 ppm (amide NH) confirm structural integrity . Yields and purity are assessed using column chromatography (e.g., cyclohexane/ethyl acetate eluent) and thin-layer chromatography (TLC) .
Q. How are purification and isolation optimized for this compound in heterogeneous reaction mixtures?
Methodological Answer:
- Chromatography : Gradient elution with polar/non-polar solvent mixtures (e.g., hexane/EtOAc/CHCl, 1:7:3) resolves closely related byproducts. R values (e.g., 0.43–0.53) guide fraction collection .
- Crystallization : Slow evaporation from DMSO/EtOH mixtures produces single crystals for X-ray diffraction, ensuring high purity (>98%) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice be analyzed to predict supramolecular aggregation?
Methodological Answer:
- Graph set analysis : Using Etter’s formalism, intermolecular interactions (e.g., N–H···O and C–H···O bonds) are classified into discrete (D) or infinite (C) patterns. For example, the title compound’s crystal structure (space group ) reveals a D(8) motif formed by amide-isoindole interactions, stabilizing the lattice .
- Software tools : SHELX refines hydrogen-bond geometries (distance/angle tolerances: ±0.02 Å, ±2°), while Mercury visualizes packing diagrams .
Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
- Tautomeric equilibria : For compounds like thiazol-4-one derivatives, -NMR may show split peaks due to tautomeric mixtures (e.g., 3c-I and 3c-A in a 1:1 ratio). Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) and DFT calculations (B3LYP/6-311+G**) can model exchange rates .
- Solvent effects : Compare DMSO- vs. CDCl data; polar solvents deshield aromatic protons (Δδ ~0.3 ppm) due to hydrogen bonding .
Q. What experimental designs are recommended for evaluating anti-proliferative activity in vitro?
Methodological Answer:
- Cell viability assays : Use MTT or resazurin-based protocols (IC determination) against cancer lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and triplicate replicates .
- SAR studies : Modify the ethoxyphenyl or isoindole moieties and correlate substituent effects (e.g., electron-withdrawing groups) with activity. LogP (2.5–3.5) and polar surface area (<140 Ų) should align with Lipinski’s rules .
Q. Which computational tools are critical for refining crystallographic data and validating molecular geometry?
Methodological Answer:
- SHELX suite : SHELXL refines anisotropic displacement parameters (ADPs) and twin laws (e.g., BASF parameter for twinned data). R-factor convergence (<5%) ensures accuracy .
- Validation tools : PLATON checks for missed symmetry, while CCDC’s Mogul validates bond lengths/angles against Cambridge Structural Database (CSD) entries .
Notes
- Abbreviations : Full chemical names are retained; no acronyms are used.
- Consistency : Numerical identifiers (1., 2., ...) ensure uniform formatting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
